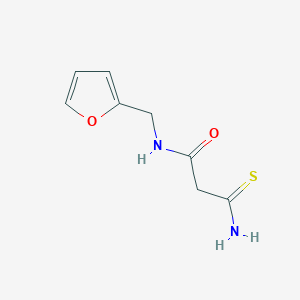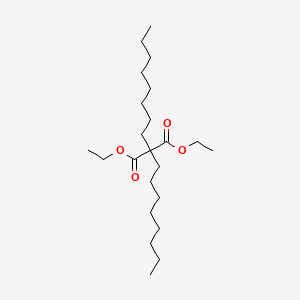
Diethyl dioctylmalonate
Vue d'ensemble
Description
“Diethyl diethylmalonate” or “diethyl 2,2-diethylmalonate” is a derivative of diethyl malonate . It can be used in the synthesis of barbital .
Synthesis Analysis
The synthesis of diethyl malonate involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide, which produces the nitrile. This intermediate is then treated with ethanol in the presence of acid catalyst .
Molecular Structure Analysis
The molecular formula for diethyl diethylmalonate is C11H20O4 with a molar mass of 216.27 .
Chemical Reactions Analysis
Diethyl malonate can undergo alkylation in the alpha position through an SN2 reaction with alkyl halides .
Applications De Recherche Scientifique
Chemical Safety and Environmental Impact Diethyl phthalate (DEP), a compound related to diethyl dioctylmalonate, has been extensively studied for its safety and environmental impact. Studies have examined DEP's systemic absorption in humans and its influence on hormonal levels. One study demonstrated that DEP could be absorbed systemically in humans after topical application, but did not significantly influence reproductive and thyroid hormones in the short term (Janjua et al., 2007).
Polymer Chemistry Applications Research has explored the use of related compounds in polymer chemistry. For instance, diethyl dipropargylmalonate (DEDPM) was used in a study to produce poly(DEDPM) based on 1,2-(cyclopent-1-enylene)vinylene units, emphasizing the potential of such compounds in creating new polymeric materials (Anders et al., 2003).
Endocrine Disruption Studies Various studies have focused on endocrine-disrupting chemicals (EDCs) like DEP, highlighting the need for understanding the mechanisms by which these chemicals, including diethyl dioctylmalonate, might impact hormonal systems in humans and wildlife (Gore et al., 2015).
Environmental Degradation and Removal Techniques The degradation and removal of compounds like DEP from the environment have been researched, with studies exploring methods like catalytic degradation to minimize ecological risks (Zhang et al., 2016).
Toxicological Research Toxicological studies on compounds related to diethyl dioctylmalonate, such as DEP, have been conducted to understand their impact on aquatic life and other organisms. These studies provide insights into the potential environmental and health risks associated with these chemicals (Sepperumal & Saminathan, 2013).
Metathesis Reactions in Organic Synthesis Diethyl dioctylmalonate and similar compounds are used in metathesis reactions, a key process in organic synthesis. Studies have investigated these reactions for their efficiency and application in synthesizing new compounds (Stewart et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
diethyl 2,2-dioctylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O4/c1-5-9-11-13-15-17-19-23(21(24)26-7-3,22(25)27-8-4)20-18-16-14-12-10-6-2/h5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYMNPYVUJHUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514891 | |
| Record name | Diethyl dioctylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl dioctylmalonate | |
CAS RN |
24251-93-2 | |
| Record name | Diethyl dioctylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(naphthalen-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626802.png)

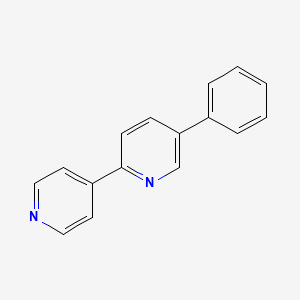
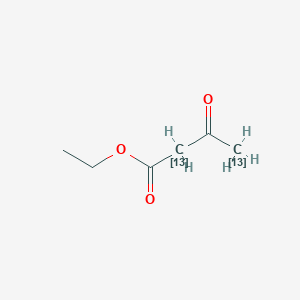
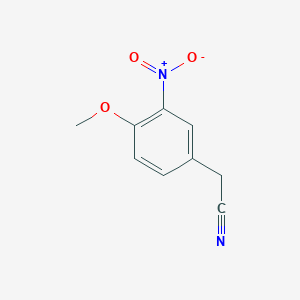
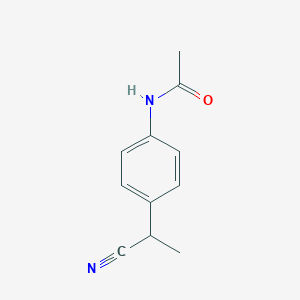
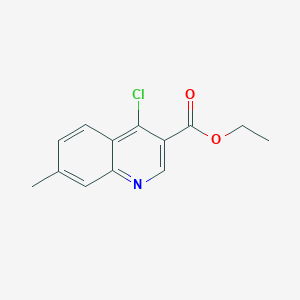
![1-Isopropyl-[1,4]diazepan-5-one](/img/structure/B1626814.png)
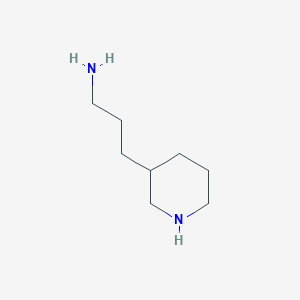
![(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol](/img/structure/B1626818.png)


